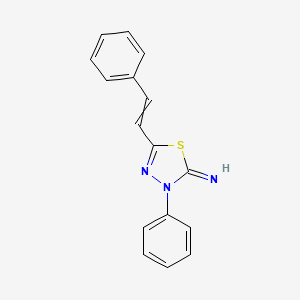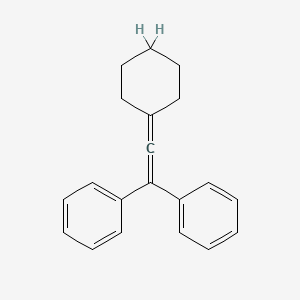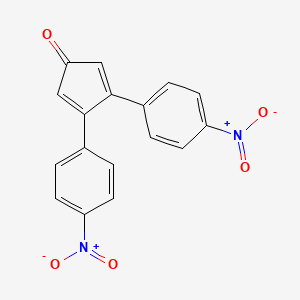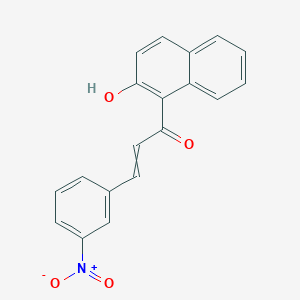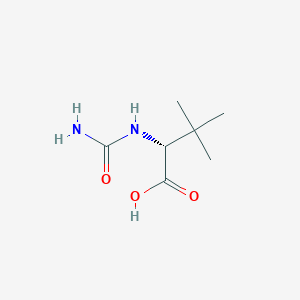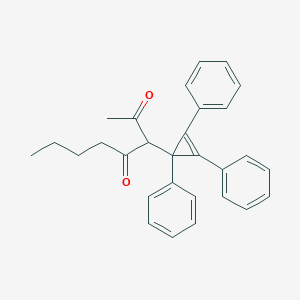
2,4-Dichloro-1-(2-methoxyethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-(2-methoxyethoxy)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two chlorine atoms and a 2-methoxyethoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-(2-methoxyethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-(2-methoxyethoxy)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of chlorine gas and other reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-1-(2-methoxyethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups under appropriate conditions.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding simpler benzene derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions can yield compounds like 2,4-dihydroxy-1-(2-methoxyethoxy)benzene.
- Oxidation can produce 2,4-dichloro-1-(2-methoxyethoxy)benzoic acid.
- Reduction can result in 1-(2-methoxyethoxy)benzene.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets. The chlorine atoms and the methoxyethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
2,4-Dichloro-1-methoxybenzene: Similar structure but lacks the ethoxy group.
2,4-Dichlorotoluene: Contains a methyl group instead of the methoxyethoxy group.
1,2-Dichlorobenzene: Chlorine atoms are adjacent, and it lacks the methoxyethoxy group
Uniqueness: 2,4-Dichloro-1-(2-methoxyethoxy)benzene is unique due to the presence of both chlorine atoms and the 2-methoxyethoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
119015-50-8 |
|---|---|
Fórmula molecular |
C9H10Cl2O2 |
Peso molecular |
221.08 g/mol |
Nombre IUPAC |
2,4-dichloro-1-(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 |
Clave InChI |
UXPXOISEGGABTB-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate](/img/structure/B14297542.png)


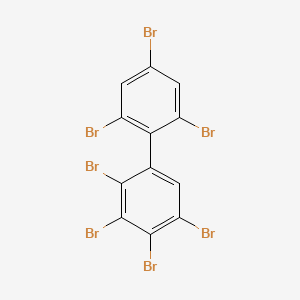
![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)

![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)
